![molecular formula C8H14FNO B14052491 [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a compound characterized by its five-membered heterocyclic structure. This structure is commonly found in various bioactive natural products, including peptides, alkaloids, and nucleoside analogs. The presence of a fluorine atom in the molecule enhances its biological activity, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and fluorinated reagents.
Cyclization: The formation of the pyrrolizine ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation, infection, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- [(2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a (5H)-yl]methanol
Uniqueness
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its specific stereochemistry and the presence of the fluorine atom, which enhances its biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14FNO |
|---|---|
Molecular Weight |
159.20 g/mol |
IUPAC Name |
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7?,8-/m0/s1 |
InChI Key |
QAJRFPVPHUYVFE-MQWKRIRWSA-N |
Isomeric SMILES |
C1C[C@]2(CC(CN2C1)F)CO |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



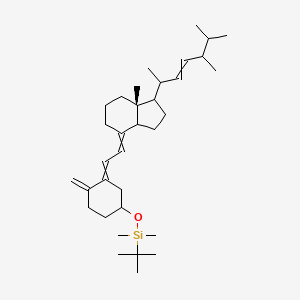
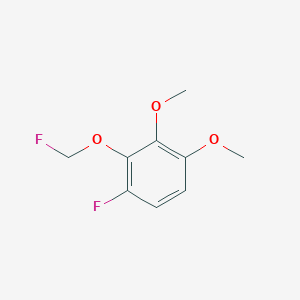
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
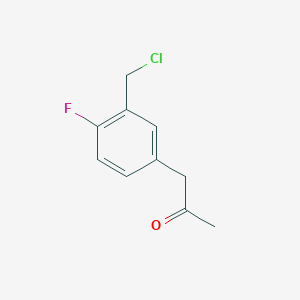


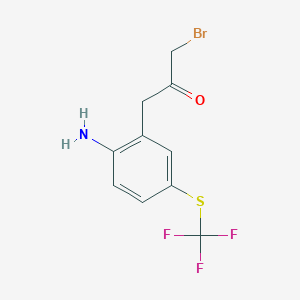
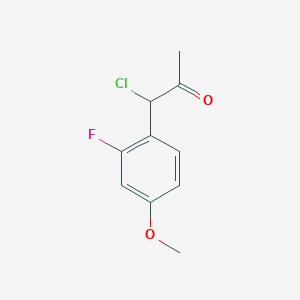
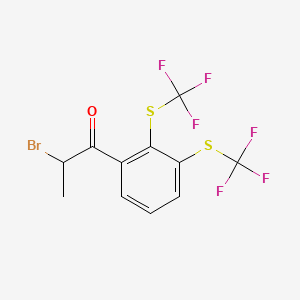
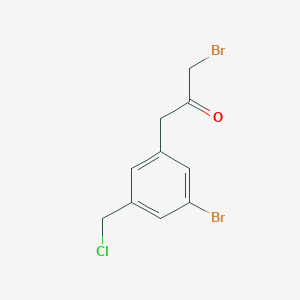
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)


